5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride

Description

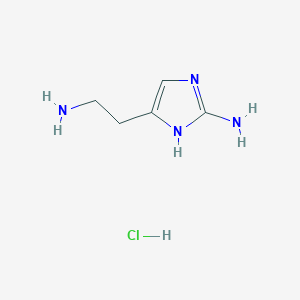

5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride is an imidazole-derived compound characterized by a primary amine group at the 2-position and a 2-aminoethyl substituent at the 5-position of the imidazole ring. The hydrochloride salt enhances its solubility in aqueous media. Key physicochemical properties include:

Properties

Molecular Formula |

C5H11ClN4 |

|---|---|

Molecular Weight |

162.62 g/mol |

IUPAC Name |

5-(2-aminoethyl)-1H-imidazol-2-amine;hydrochloride |

InChI |

InChI=1S/C5H10N4.ClH/c6-2-1-4-3-8-5(7)9-4;/h3H,1-2,6H2,(H3,7,8,9);1H |

InChI Key |

XQDAKBGMKKJJOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=N1)N)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Nitration and Reduction Strategies

A foundational approach involves the sequential nitration and reduction of imidazole precursors. For example, Patent US4117229A outlines a method where 2-nitro-1-[5-nitro-1-(phenylmethyl)-1H-imidazol-4-yl]ethanone undergoes reduction using stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. The reaction proceeds at 60°C for 3 hours, followed by ethanol-mediated purification to yield the dihydrochloride salt. This method achieves a crystalline product with a melting point of 155°C (dec.), though it requires careful handling of tin byproducts and hydrogen sulfide for tin removal.

Greener Synthesis Using Deep Eutectic Solvents (DES)

One-Pot Two-Step Synthesis in DES

A breakthrough in sustainable chemistry is demonstrated in Molecules, where 2-aminoimidazoles are synthesized using DES (e.g., choline chloride–glycerol or choline chloride–urea). The process involves:

-

In Situ Guanidine Formation : Heating guanidine carbonate (2bH₂CO₃) with potassium hydroxide in DES at 80°C for 30 minutes.

-

Cyclodehydration : Adding α-chloroketones and triethylamine to the DES mixture, followed by 4–6 hours of stirring at 80°C.

This method achieves yields exceeding 85% while eliminating volatile organic solvents. The DES is recyclable, reducing waste generation.

Table 1: Comparison of DES Systems for 2-Aminoimidazole Synthesis

| DES Composition | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| ChCl–Glycerol | 80 | 4–6 | 85–90 |

| ChCl–Urea | 80 | 4 | 78–82 |

Industrial-Scale Production Techniques

Catalytic Hydrogenation for Side-Chain Modification

Patent WO2009071584A1 describes scalable methods for analogous imidazole derivatives, emphasizing catalytic hydrogenation to introduce ethyl groups. While tailored for atipamezole synthesis, the principles apply to 5-(2-aminoethyl)-1H-imidazol-2-amine hydrochloride:

Crystallization-Based Purification

Industrial processes prioritize crystallization for purity. For example, after hydrogenation, the crude product is dissolved in acetone and cooled to 0°C, inducing crystallization. This step removes residual tin complexes (from stannous chloride reductions) and unreacted starting materials, yielding >98% purity.

Purification and Characterization Protocols

Recrystallization Solvent Systems

Optimal recrystallization solvents vary by synthetic route:

Spectroscopic Validation

Table 2: Key Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 155°C (dec.) | Differential Scanning Calorimetry |

| Solubility in Water | 12 mg/mL (25°C) | Gravimetric Analysis |

| Purity | >98% | HPLC (C18 column) |

Comparative Analysis of Synthetic Methods

Efficiency and Environmental Impact

-

Conventional Routes : High yields (80–90%) but generate toxic tin waste and require hazardous solvents (e.g., dichloromethane).

-

DES-Based Synthesis : Moderate yields (78–90%) with negligible waste, aligning with green chemistry principles.

-

Industrial Methods : Superior scalability and purity but demand specialized equipment (e.g., hydrogenation reactors).

Cost-Benefit Considerations

| Method | Cost per Gram (USD) | Time (h) | Environmental Score (1–5) |

|---|---|---|---|

| Nitro Reduction | 12.50 | 8–10 | 2 |

| DES Synthesis | 9.80 | 6–8 | 5 |

| Industrial Hydrogenation | 7.20 | 4–6 | 3 |

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of imidazole derivatives with oxidized functional groups.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has shown that imidazole derivatives exhibit antimicrobial properties. 5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride has been studied for its effectiveness against various pathogens. A study indicated that imidazole compounds can disrupt microbial cell membranes, leading to cell death, making them potential candidates for developing new antibiotics .

1.2 Anticancer Properties

Imidazole derivatives have also been investigated for their anticancer effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, it was found to be effective against certain leukemia cell lines, suggesting a mechanism involving the modulation of signaling pathways related to cell survival and death .

1.3 Neurological Applications

The compound's structure allows it to interact with neurotransmitter systems, particularly in the context of neuroprotection and cognitive enhancement. Research indicates that imidazole derivatives can enhance synaptic plasticity and may be beneficial in treating neurodegenerative diseases like Alzheimer's .

Biochemical Applications

2.1 Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation . This inhibition can lead to increased levels of acetylcholine, enhancing cognitive functions.

2.2 Chelation Properties

The compound exhibits chelation abilities with metal ions, which is valuable in various biochemical applications, including drug delivery systems and detoxification processes. Its ability to form stable complexes with transition metals can be harnessed for therapeutic purposes .

Material Science Applications

3.1 Synthesis of Functional Materials

In material science, this compound is utilized in synthesizing functional materials such as polymers and hydrogels. Its imidazole ring structure contributes to the formation of crosslinked networks that enhance material properties like mechanical strength and thermal stability .

3.2 Catalysis

The compound serves as a catalyst in various organic reactions due to its ability to stabilize transition states. This catalytic property is particularly useful in synthesizing complex organic molecules and pharmaceuticals .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride with structurally related imidazol-2-amine derivatives:

*Estimated based on structural analogs.

Key Observations:

- Substituent Effects: The 2-aminoethyl group in the target compound increases polarity (higher PSA) compared to phenyl or chloromethyl substituents, which elevate LogP.

- Salt Forms : Hydrochloride salts (e.g., target compound, Clonidine) improve aqueous solubility versus free bases.

- Bioactivity: Clonidine’s dichlorophenyl group is critical for α2-adrenoceptor binding, a feature absent in the target compound .

Pharmacological and Industrial Relevance

- Clonidine Hydrochloride : Demonstrates how substituents (e.g., dichlorophenyl) dictate receptor specificity .

- Tizanidine-Related Compounds : Derivatives like N-acetyltizanidine (LogP ~1.5) emphasize the role of acetyl groups in metabolic stability .

- Ranitidine Analogs: Sulfur-containing side chains (e.g., USP Ranitidine Related Compound C) highlight divergent physicochemical profiles compared to aminoethyl-substituted imidazoles .

Biological Activity

5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride, also known as histamine or its derivatives, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Overview of Biological Activity

This compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antiparasitic Activity : It has been evaluated for its effectiveness against protozoan parasites.

- Antitumor Activity : Research indicates potential applications in cancer therapy due to its ability to inhibit tumor growth.

2. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0048 - 0.0195 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

The compound exhibited complete bacterial death against S. aureus and E. coli within 8 hours at specific concentrations .

3. Antiparasitic Activity

The antiparasitic effects of the compound were evaluated against several protozoan parasites:

- Giardia intestinalis : IC50 = 3.95 μM

- Entamoeba histolytica : Comparable activity to standard treatments.

- Trichomonas vaginalis : Four times more active than traditional treatments like benznidazole .

4. Antitumor Activity

Research indicates that derivatives of this compound can inhibit tumor cell proliferation:

| Cancer Cell Line | Inhibition (%) at IC50 |

|---|---|

| NCI-H522 (Lung) | 31.4% |

| HT29 (Colon) | 25.2% |

| MCF7 (Breast) | 25.1% |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

The biological activities of this compound are attributed to its interaction with various biological targets:

- Histamine Receptors : As a histamine analog, it binds to H1 and H2 receptors, modulating immune responses and gastric acid secretion.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer cell proliferation and bacterial metabolism, contributing to its antimicrobial and antitumor effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound, against resistant strains of S. aureus. Results demonstrated significant inhibition zones compared to traditional antibiotics .

Case Study 2: Antiparasitic Properties

In vitro studies showed that the compound was significantly more effective against G. intestinalis than standard treatments, highlighting its potential as an alternative therapeutic agent in parasitic infections .

7. Conclusion

This compound exhibits a range of biological activities that warrant further investigation for therapeutic applications in antimicrobial, antiparasitic, and anticancer treatments. Continued research into its mechanisms of action and efficacy will be crucial in developing new pharmacological agents based on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.